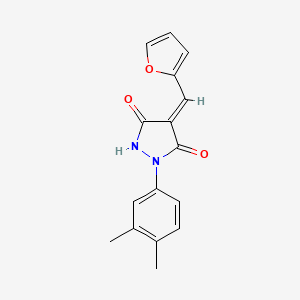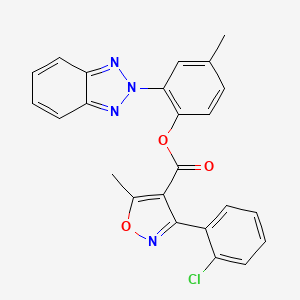
1-(3,4-dimethylphenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione, commonly known as "Furosemide," is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It is a sulfonamide derivative and belongs to the family of loop diuretics. Furosemide is known for its high efficacy and rapid onset of action, making it a popular choice among healthcare professionals.
作用機序
Furosemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys. This leads to the inhibition of sodium, chloride, and water reabsorption, resulting in increased urine output and decreased edema. Furosemide also reduces the reabsorption of calcium and magnesium in the kidneys, leading to increased excretion of these ions.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects, including increased urine output, decreased edema, and reduced blood pressure. Furosemide also reduces the reabsorption of sodium, chloride, calcium, and magnesium in the kidneys, leading to increased excretion of these ions. Furosemide can also cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia.
実験室実験の利点と制限
Furosemide is a widely used diuretic drug that has several advantages and limitations for lab experiments. It is a potent diuretic and can be used to induce diuresis in animal models. Furosemide can also be used to study the effects of diuretics on electrolyte balance and renal function. However, Furosemide can also cause electrolyte imbalances, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on Furosemide. One potential direction is to study the effects of Furosemide on the gut microbiome and its interactions with the host. Another direction is to investigate the potential use of Furosemide in the treatment of other medical conditions, such as pulmonary hypertension and acute kidney injury. Additionally, the development of new formulations and delivery methods of Furosemide may lead to improved efficacy and reduced side effects.
Conclusion:
In conclusion, Furosemide is a potent diuretic drug that is widely used in the treatment of edema and hypertension. The synthesis of Furosemide is relatively straightforward, and it has been extensively studied for its diuretic properties. Furosemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys, leading to increased urine output and decreased edema. Furosemide has several advantages and limitations for lab experiments, and there are several future directions for research on Furosemide.
合成法
The synthesis of Furosemide involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dimethyl-1-phenylpyrazolidin-5-one. The resulting compound is then reacted with furfuraldehyde in the presence of acetic acid to obtain 1-(3,4-dimethylphenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione. The overall synthesis process is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
Furosemide has been extensively studied for its diuretic properties and has been used in the treatment of various medical conditions, including congestive heart failure, cirrhosis, and renal failure. It is also used in the treatment of hypertension and hypercalcemia. Furosemide has been shown to be effective in reducing edema and improving renal function in patients with heart failure. It has also been used in the treatment of acute pulmonary edema and acute renal failure.
特性
IUPAC Name |
(4E)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-5-6-12(8-11(10)2)18-16(20)14(15(19)17-18)9-13-4-3-7-21-13/h3-9H,1-2H3,(H,17,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAKVJNCMCSJLI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-(3,4-dimethylphenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)

![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![N-(2-furylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5205023.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)
![3-phenyl-5-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5205049.png)
![2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5205060.png)
![4-{[2-(2-furyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5205067.png)
![N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide](/img/structure/B5205074.png)

![2-({2-[(2-anilino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}amino)-2-oxoethyl diethyldithiocarbamate](/img/structure/B5205099.png)